oleoyl-L-carnitine
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R)-3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOLTUVFXFHAHI-WHIOSMTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501033061 | |
| Record name | L-Oleoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501033061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38677-66-6 | |
| Record name | Oleoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleoyllevocarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Oleoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501033061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLEOYLLEVOCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ19DDF3A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Overview of Acylcarnitines in Cellular Homeostasis
Acylcarnitines are a class of compounds formed from the esterification of L-carnitine with fatty acids. nih.gov These molecules are critical for maintaining cellular energy balance and metabolic flexibility. plos.orgcaymanchem.com
The primary and most well-understood function of acylcarnitines is their role in the transport of long-chain fatty acids from the cell's cytoplasm into the mitochondrial matrix, a process essential for fatty acid β-oxidation. nih.govnih.govconsensus.app This transport is facilitated by a series of enzymes known as carnitine acyltransferases. consensus.app The mitochondrial membrane is generally impermeable to long-chain fatty acids, making the carnitine shuttle system indispensable for their metabolism. nih.gov
Beyond their role in energy production, acylcarnitines are involved in modulating the intracellular ratio of acyl-CoA to free coenzyme A (CoA), which is crucial for regulating various metabolic pathways. creative-diagnostics.com By binding to acyl groups, carnitine can prevent the accumulation of potentially toxic fatty acyl-CoA intermediates and help in their removal from the cell. nih.gov This detoxification role is particularly important under conditions of metabolic stress. plos.org
Contextualizing Oleoyl L Carnitine Within the Long Chain Acylcarnitine Class
Acylcarnitines are categorized based on the length of their fatty acid carbon chain into short-chain, medium-chain, and long-chain acylcarnitines. nih.gov Oleoyl-L-carnitine, with its 18-carbon acyl chain derived from oleic acid, is classified as a long-chain acylcarnitine (LCAC). consensus.appresearchgate.net
Long-chain acylcarnitines are specifically involved in the transport of long-chain fatty acids (those with 14 or more carbons) into the mitochondria for β-oxidation. nih.gov This process is initiated by the enzyme carnitine palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane, which converts a long-chain fatty acyl-CoA and L-carnitine into a long-chain acylcarnitine. nih.gov This newly formed LCAC, such as this compound, is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). nih.gov Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT-II) reverses the process, regenerating the long-chain fatty acyl-CoA for oxidation and freeing L-carnitine to be shuttled back to the cytoplasm. nih.govmedchemexpress.com
The levels of specific long-chain acylcarnitines, including this compound, can serve as important biomarkers for the state of fatty acid metabolism within the body. nih.gov Altered levels of circulating LCACs have been associated with various metabolic conditions. nih.gov
Below is an interactive data table detailing the properties of this compound.
| Property | Value |
| Synonyms | CAR 18:1, C18:1 Carnitine, L-Carnitine oleoyl (B10858665) ester, L-Oleoylcarnitine |
| Chemical Formula | C₂₅H₄₇NO₄ |
| Molecular Weight | 425.6 g/mol |
| CAS Number | 38677-66-6 |
Significance of Oleoyl L Carnitine in Research Beyond Basic Metabolic Transport
Precursors and Enzymatic Synthesis of Acylcarnitines
The formation of acylcarnitines, including this compound, is a critical step for cellular energy metabolism, primarily facilitating the transport of long-chain fatty acids into the mitochondria for oxidation. The synthesis begins with two primary precursors: L-carnitine and a fatty acid—in this case, oleic acid. biosynth.commdpi.com L-carnitine is acquired by the body through dietary sources, particularly meat and dairy products, or through endogenous synthesis in the liver and kidneys from the amino acids lysine (B10760008) and methionine. mdpi.comcreative-proteomics.comnih.govnih.gov Fatty acids are derived from the diet, newly synthesized within the body, or released from stored triglycerides. nih.gov The synthesis of acylcarnitines is a two-step enzymatic process involving the initial activation of the fatty acid followed by its transfer to L-carnitine. metwarebio.com
Role of Fatty Acyl-CoA Ligases in Acyl-CoA Formation
The initial and requisite step for any fatty acid to enter metabolic pathways is its activation. This activation is catalyzed by a family of enzymes known as fatty acyl-CoA ligases (FACLs), or acyl-CoA synthetases (ACSs). frontiersin.orgnih.gov Specifically, long-chain acyl-CoA synthetases (LACSs) are responsible for activating long-chain fatty acids such as oleic acid. frontiersin.orgwikipedia.org
This enzymatic reaction is an ATP-dependent process that proceeds through a fatty acyl-AMP intermediate before forming a thioester bond between the fatty acid's carboxyl group and the thiol group of coenzyme A (CoA). frontiersin.orgwikipedia.orgnih.gov The resulting molecule, oleoyl-CoA, is now "activated." This process effectively traps the fatty acid within the cell, committing it to further metabolism. nih.govnih.gov
Carnitine Acyltransferase I (CPT-I) Activity and this compound Formation
Once oleoyl-CoA is formed in the cytoplasm, it cannot directly cross the impermeable inner mitochondrial membrane. creative-proteomics.com Its entry into the mitochondrial matrix is facilitated by the carnitine shuttle system, with carnitine palmitoyltransferase I (CPT-I) as the gatekeeping enzyme. physiology.org CPT-I is located on the outer mitochondrial membrane and catalyzes the reversible transfer of the oleoyl (B10858665) group from oleoyl-CoA to the hydroxyl group of L-carnitine. metwarebio.commdpi.comresearchgate.net This reaction yields this compound and releases free coenzyme A. researchgate.net The formation of this compound is the rate-limiting step for the oxidation of long-chain fatty acids. nih.gov
Isoforms and Tissue-Specific Expression of CPT-I
In mammals, the regulation of fatty acid oxidation is refined through the existence of three distinct CPT-I isoforms, each with specific tissue distribution and kinetic properties. nih.govphysiology.orgpsu.edu
CPT-IA: Often called the 'liver' isoform, it is highly expressed in the liver and kidneys. physiology.orgpsu.edu
CPT-IB: Known as the 'muscle' isoform, it is the predominant form in the heart, skeletal muscle, and adipose tissue. physiology.orgpsu.eduuniprot.org
CPT-IC: Termed the 'brain' isoform, its expression is largely restricted to the brain, particularly neurons. psu.edu
The heart is unique in that it expresses both CPT-IA and CPT-IB isoforms, with the ratio changing during development. physiology.orgpsu.edu These isoforms exhibit different sensitivities to their allosteric inhibitor, malonyl-CoA, and have different affinities for their substrate, carnitine, allowing for tissue-specific control of fatty acid metabolism. physiology.org
Table 1: Isoforms and Characteristics of Carnitine Palmitoyltransferase I (CPT-I) in Mammals
| Isoform | Primary Tissue Expression | Key Characteristics |
| CPT-IA | Liver, Kidney | Less sensitive to malonyl-CoA inhibition compared to CPT-IB. physiology.org |
| CPT-IB | Skeletal Muscle, Heart, Adipose Tissue | Highly sensitive to malonyl-CoA inhibition; higher Km for carnitine. physiology.orgphysiology.orguniprot.org |
| CPT-IC | Brain (Neurons) | Binds malonyl-CoA tightly; enzymatic function is still under investigation. psu.edu |
Carnitine Acyltransferase II (CPT-II) and Acylcarnitine Reconversion
Following its synthesis, this compound is transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT). metwarebio.commdpi.combioblast.at Once inside the matrix, the process is reversed by carnitine palmitoyltransferase II (CPT-II). researchgate.net This enzyme is located on the matrix-facing side of the inner mitochondrial membrane. metwarebio.combioblast.at
CPT-II catalyzes the transfer of the oleoyl group from this compound back to a molecule of mitochondrial coenzyme A. researchgate.netrarediseasegenes.com This reaction regenerates oleoyl-CoA within the mitochondrial matrix, making it available for the enzymes of the β-oxidation spiral. metwarebio.com Simultaneously, free L-carnitine is released and transported back into the intermembrane space by CACT in exchange for another incoming acylcarnitine molecule. researchgate.netbioblast.at CPT-II is proficient with both medium and long-chain acyl groups. rarediseasegenes.com
Other Acyltransferases Involved in this compound Metabolism (e.g., Carnitine Octanoyltransferase)
CROT is a peroxisomal enzyme that primarily handles the esterification of medium-chain acyl-CoAs to carnitine. frontiersin.org Peroxisomes are also sites of fatty acid oxidation, particularly for very-long-chain fatty acids. When a long-chain fatty acid like oleic acid is partially oxidized in peroxisomes, the resulting chain-shortened acyl-CoAs can be converted to their respective acylcarnitines by CROT for subsequent transport to the mitochondria for complete oxidation. frontiersin.orgnih.gov CrAT is primarily active with short- and medium-chain acyl-CoAs (from 2 to 10 carbons long) and is not directly involved in the metabolism of long-chain molecules like this compound. nih.gov
Table 2: Key Enzymes in this compound Metabolism
| Enzyme | Location | Substrates | Product(s) | Function |
| Long-Chain Acyl-CoA Synthetase (LACS) | Cytoplasm, ER, Outer Mitochondrial Membrane | Oleic Acid, ATP, CoA | Oleoyl-CoA, AMP, PPi | Activates fatty acid for metabolism. frontiersin.orgwikipedia.org |
| Carnitine Palmitoyltransferase I (CPT-I) | Outer Mitochondrial Membrane | Oleoyl-CoA, L-Carnitine | This compound, CoA | Commits activated fatty acid to mitochondrial import. metwarebio.commdpi.com |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | This compound, L-Carnitine | N/A (Transporter) | Shuttles acylcarnitine into the matrix and carnitine out. metwarebio.combioblast.at |
| Carnitine Palmitoyltransferase II (CPT-II) | Inner Mitochondrial Membrane (Matrix Side) | This compound, CoA | Oleoyl-CoA, L-Carnitine | Regenerates acyl-CoA inside the mitochondria for β-oxidation. researchgate.netrarediseasegenes.com |
| Carnitine Octanoyltransferase (CROT) | Peroxisomes | Medium-Chain Acyl-CoAs, L-Carnitine | Medium-Chain Acylcarnitines, CoA | Facilitates transport of peroxisome-shortened fatty acids to mitochondria. frontiersin.org |
Degradation and Turnover Mechanisms of this compound
The primary metabolic fate of this compound is not degradation in the traditional sense, but rather its functional conversion back into oleoyl-CoA by CPT-II within the mitochondrial matrix. bioblast.at This reconversion is an integral part of its transport role. The resulting oleoyl-CoA is then catabolized through the enzymatic cascade of β-oxidation to produce acetyl-CoA, NADH, and FADH2 for energy production. metwarebio.comresearchgate.net The L-carnitine component is recycled, shuttled back to the cytoplasm to transport another fatty acid. researchgate.net
Interconnections with Broader Lipid Metabolic Networks
This compound, an ester formed from oleic acid and L-carnitine, is a central intermediate in lipid metabolism. hmdb.cabiosynth.com Its metabolic pathway is deeply integrated with broader lipid networks, primarily serving as the transport molecule for oleic acid to enter the mitochondria for energy production via β-oxidation. hmdb.canih.gov This function places this compound at the crossroads of fatty acid catabolism, energy homeostasis, and the regulation of mitochondrial function. thetabiomarkers.combevital.no
The formation and transport of this compound are fundamental to the process known as the carnitine shuttle. nih.govmdpi.com This shuttle is essential for moving long-chain fatty acids, which cannot freely pass through the inner mitochondrial membrane, from the cytosol into the mitochondrial matrix where β-oxidation occurs. nih.govbocsci.com The process begins in the cytosol where long-chain fatty acids are activated to their coenzyme A (CoA) derivatives, such as oleoyl-CoA. On the outer mitochondrial membrane, the enzyme carnitine palmitoyltransferase I (CPT-I) catalyzes the transfer of the oleoyl group from oleoyl-CoA to L-carnitine, forming this compound and releasing free CoA. hmdb.canih.gov
Once formed, this compound is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). mdpi.com In the matrix, carnitine palmitoyltransferase II (CPT-II), an enzyme located on the inner side of the inner mitochondrial membrane, reverses the process. It converts this compound back into oleoyl-CoA and free L-carnitine. mdpi.com The regenerated oleoyl-CoA is now available to be broken down through the β-oxidation spiral to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. bocsci.com The released L-carnitine is shuttled back to the cytosol by CACT to be used for another round of fatty acid transport. mdpi.com
The balance between free L-carnitine and its acylated forms, including this compound, is critical for maintaining metabolic flexibility. This ratio, often referred to as carnitine homeostasis, reflects the state of mitochondrial fatty acid oxidation. bevital.no An abnormal acylcarnitine-to-free-carnitine ratio (typically above 0.4) can signify impaired mitochondrial function and is associated with various metabolic disturbances. bevital.no For instance, the accumulation of long-chain acylcarnitines like this compound in the blood can be a marker for inherited disorders of fatty acid metabolism, where the β-oxidation process is defective. hmdb.causbio.net
Furthermore, the metabolism of this compound is interconnected with other major metabolic pathways. High concentrations of long-chain acylcarnitines are linked to insulin resistance; under normal conditions, insulin suppresses CPT-I activity, thereby reducing fatty acid transport into the mitochondria. hmdb.caresearchgate.net In insulin-resistant states, this suppression is diminished, leading to an overload of fatty acid oxidation and the accumulation of metabolic byproducts that can interfere with insulin signaling. hmdb.caresearchgate.net Research has also shown that acylcarnitines are not solely involved in catabolic processes; they are also associated with anabolic pathways, such as the biosynthesis of membrane and storage lipids. researchgate.net
Table 1: Key Proteins in the Metabolism of this compound
| Protein | Location | Function |
|---|---|---|
| Carnitine Palmitoyltransferase I (CPT-I) | Outer mitochondrial membrane | Catalyzes the formation of this compound from oleoyl-CoA and L-carnitine. hmdb.canih.gov |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports this compound into the mitochondrial matrix in exchange for free L-carnitine. mdpi.com |
| Carnitine Palmitoyltransferase II (CPT-II) | Inner mitochondrial membrane (matrix side) | Converts this compound back to oleoyl-CoA and L-carnitine within the mitochondrial matrix. mdpi.com |
| Acyl-CoA Synthetase | Cytosol / Outer mitochondrial membrane | Activates oleic acid to oleoyl-CoA before its reaction with carnitine. mdpi.com |
Table 2: Research Findings on this compound in Metabolic States
| Condition | Observation | Implication | Reference(s) |
|---|---|---|---|
| Insulin Resistance | Elevated plasma levels of long-chain acylcarnitines. | Reflects insulin's inability to inhibit CPT-I, leading to incomplete fatty acid oxidation. hmdb.ca | hmdb.caresearchgate.net |
| Chronic Heart Failure | Increased circulating levels of long-chain acylcarnitines. | May indicate mitochondrial dysfunction and altered lipid metabolism in cardiac muscle. | hmdb.canih.gov |
| Chronic Fatigue Syndrome | Significantly lower plasma levels of this compound. | Suggests a disturbance in carnitine homeostasis, possibly due to reduced CPT-I activity. nih.gov | nih.gov |
| Hepatocarcinogenesis (in obesity-driven models) | Marked accumulation in liver tissues. | The metabolite may enhance cancer development by activating specific signaling pathways (STAT3). medchemexpress.com | medchemexpress.com |
| End-Stage Renal Disease | Increased plasma levels are associated with cardiovascular mortality. | Indicates altered fatty acid metabolism and potential toxicity from acylcarnitine accumulation. caymanchem.com | caymanchem.com |
Mitochondrial Transport of Long-Chain Acylcarnitines
The transport of long-chain fatty acids like oleic acid into the mitochondria for energy production is a critical process that relies on the carnitine shuttle system. mdpi.comconsensus.app Since the inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated forms (acyl-CoAs), a specialized transport system is required. consensus.appnih.gov this compound is the key transportable form of oleic acid for this shuttle. ebi.ac.uk
The process begins in the cytoplasm where long-chain fatty acids are first activated to their coenzyme A (CoA) esters, such as oleoyl-CoA. caldic.comencyclopedia.pub On the outer mitochondrial membrane, the enzyme carnitine palmitoyltransferase I (CPT I) catalyzes the conversion of oleoyl-CoA to this compound, releasing free CoA. scielo.brmdpi.com This reaction is a committed step in long-chain fatty acid oxidation. encyclopedia.pub
Role of Carnitine-Acylcarnitine Translocase (CACT/SLC25A20)
Once formed on the outer mitochondrial membrane, this compound is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20). nih.govconsensus.app CACT functions as an antiporter, mediating a one-to-one exchange of acylcarnitines from the intermembrane space into the mitochondrial matrix for free carnitine from the matrix back into the intermembrane space. nih.govcaldic.com This ensures a continuous supply of carnitine in the cytoplasm for the CPT I reaction and the transport of more fatty acids. nih.gov The crucial role of CACT is underscored by the severe metabolic disorders that arise from its deficiency, which impair long-chain fatty acid oxidation. consensus.app
Passage Across Mitochondrial Outer and Inner Membranes
The passage of this compound through the mitochondrial membranes is a two-step process. First, after its synthesis by CPT I on the outer mitochondrial membrane, this compound crosses this membrane to enter the intermembrane space. nih.govencyclopedia.pub The outer mitochondrial membrane is relatively permeable to small molecules. caldic.com Following this, the more selective transport across the impermeable inner mitochondrial membrane occurs via the CACT transporter. nih.govcaldic.com Once inside the mitochondrial matrix, the enzyme carnitine palmitoyltransferase II (CPT II), located on the inner mitochondrial membrane, converts this compound back to oleoyl-CoA and releases free carnitine. scielo.brnih.gov This newly formed oleoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle and subsequent ATP production. nih.gov
Voltage-Dependent Anion Channel (VDAC) Involvement
The voltage-dependent anion channel (VDAC), a major protein of the outer mitochondrial membrane, functions as a general diffusion pore for small hydrophilic molecules. nih.gov It plays a role in the passage of ions and metabolites, including acyl-carnitines, between the cytoplasm and the mitochondrial intermembrane space. nih.gov VDAC facilitates the movement of this compound across the outer mitochondrial membrane, allowing it to reach the intermembrane space where it can then be recognized and transported by CACT across the inner membrane. nih.gov
Non-Mitochondrial Transport Systems
While the primary role of this compound is in mitochondrial fatty acid transport, research has shown its interaction with other cellular transport systems. Notably, this compound has been identified as a potent inhibitor of the glycine transporter 2 (GlyT2). caymanchem.com It exhibits high selectivity for GlyT2 over the GlyT1 isoform. caymanchem.com This inhibitory action suggests a potential role for this compound in modulating neurotransmission, as GlyT2 is responsible for clearing glycine from the synaptic cleft in the spinal cord and brainstem. scielo.br
Cellular Efflux and Influx Mechanisms
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C25H47NO4 | avantiresearch.com |
| Molecular Weight | 425.645 g/mol | avantiresearch.com |
| Classification | Long-chain acylcarnitine | lsu.edu |
| Primary Function | Transport of oleic acid into mitochondria | lsu.eduscielo.br |
| Solubility | Soluble in ethanol, methanol, DMSO, and dimethyl formamide | caymanchem.com |
Table 2: Key Proteins in this compound Transport
| Protein | Location | Function | Source |
| Carnitine Palmitoyltransferase I (CPT I) | Outer Mitochondrial Membrane | Converts oleoyl-CoA to this compound | scielo.brmdpi.com |
| Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) | Inner Mitochondrial Membrane | Transports this compound into the mitochondrial matrix in exchange for free carnitine | nih.govconsensus.app |
| Carnitine Palmitoyltransferase II (CPT II) | Inner Mitochondrial Membrane | Converts this compound back to oleoyl-CoA in the mitochondrial matrix | scielo.brnih.gov |
| Voltage-Dependent Anion Channel (VDAC) | Outer Mitochondrial Membrane | Facilitates passage of this compound into the intermembrane space | nih.gov |
| Glycine Transporter 2 (GlyT2) | Plasma Membrane (Neurons) | Inhibited by this compound | caymanchem.com |
Compound Names Mentioned
Acetyl-CoA
Carnitine
Coenzyme A (CoA)
Glycine
Oleic acid
Oleoyl-CoA
this compound
Molecular and Cellular Functions of Oleoyl L Carnitine
Modulation of Mitochondrial Bioenergetics and Function
Role in Fatty Acid Beta-Oxidation Regulation
Oleoyl-L-carnitine is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix, a critical step for their breakdown through beta-oxidation to produce energy. biosynth.comhmdb.camdpi.com This process is facilitated by a series of enzymes and transporters known as the carnitine shuttle. encyclopedia.pubnih.gov
The journey of oleic acid into the mitochondria begins in the cytosol, where it is activated to its coenzyme A (CoA) ester, oleoyl-CoA. avantiresearch.com On the outer mitochondrial membrane, the enzyme carnitine palmitoyltransferase 1 (CPT1) catalyzes the transfer of the oleoyl (B10858665) group from oleoyl-CoA to L-carnitine, forming this compound. encyclopedia.pubnih.govaocs.org This conversion is a rate-limiting step in fatty acid oxidation. wikipedia.org this compound then traverses the inner mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT). mdpi.comencyclopedia.pub Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the process, converting this compound back to oleoyl-CoA and freeing L-carnitine to be shuttled back to the cytosol. encyclopedia.pubnih.gov The regenerated oleoyl-CoA is then available for beta-oxidation.
The regulation of CPT1 is a major control point for fatty acid oxidation. Malonyl-CoA, a key molecule in fatty acid synthesis, is a potent inhibitor of CPT1. aocs.orgwikipedia.org When cellular energy levels are high and fatty acid synthesis is active, increased malonyl-CoA levels inhibit CPT1, thereby preventing fatty acid entry into the mitochondria and subsequent oxidation. wikipedia.org Conversely, under conditions of high energy demand, malonyl-CoA levels decrease, relieving the inhibition on CPT1 and promoting fatty acid oxidation. wikipedia.org
The availability of free L-carnitine within the mitochondria can also influence the rate of fatty acid oxidation. During high-intensity exercise, a rapid increase in acetyl-CoA from glycolysis can lead to the formation of acetyl-L-carnitine, which can deplete the mitochondrial pool of free L-carnitine. caldic.com This reduction in free carnitine can limit the activity of CPT1 and, consequently, the rate of long-chain fatty acid oxidation. caldic.com
Table 1: Key Enzymes in this compound Metabolism and Fatty Acid Oxidation
| Enzyme | Location | Function | Regulation |
| Carnitine Palmitoyltransferase 1 (CPT1) | Outer Mitochondrial Membrane | Catalyzes the formation of this compound from oleoyl-CoA and L-carnitine. encyclopedia.pubnih.govaocs.org | Inhibited by malonyl-CoA. aocs.orgwikipedia.org |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports this compound into the mitochondrial matrix in exchange for free carnitine. mdpi.comencyclopedia.pub | --- |
| Carnitine Palmitoyltransferase 2 (CPT2) | Inner Mitochondrial Membrane | Converts this compound back to oleoyl-CoA and L-carnitine in the mitochondrial matrix. encyclopedia.pubnih.gov | --- |
| Acyl-CoA Dehydrogenase | Mitochondrial Matrix | Catalyzes the initial step of beta-oxidation of acyl-CoAs. cambridge.org | Inhibited by its product, 3-ketoacyl-CoA, and a high NADH/NAD+ ratio. aocs.org |
Impact on Acetyl-CoA/CoA Ratio Homeostasis
This compound and the broader carnitine system play a vital role in maintaining the balance between free coenzyme A (CoA) and its acylated forms, such as acetyl-CoA, within the mitochondria. mdpi.combevital.no This ratio is a critical regulator of mitochondrial metabolism, influencing the activity of numerous enzymes involved in the citric acid cycle, gluconeogenesis, and fatty acid oxidation. bevital.no
The formation of this compound and other acylcarnitines helps to buffer the intramitochondrial CoA pool. nih.gov By converting acyl-CoAs to acylcarnitines, the carnitine shuttle system prevents the excessive accumulation of acyl-CoAs, which can be toxic and inhibit key metabolic enzymes. nih.gov This process frees up CoA, making it available for other metabolic reactions, including the conversion of pyruvate (B1213749) to acetyl-CoA by the pyruvate dehydrogenase complex. caldic.com
During periods of high fatty acid oxidation, the production of acetyl-CoA can exceed the capacity of the citric acid cycle. caldic.com In such situations, the enzyme carnitine O-acetyltransferase (CRAT) facilitates the transfer of the acetyl group from acetyl-CoA to L-carnitine, forming acetyl-L-carnitine. mdpi.com This reaction helps to maintain a healthy acetyl-CoA/CoA ratio, preventing the inhibition of enzymes like pyruvate dehydrogenase by high levels of acetyl-CoA. caldic.com The resulting acetyl-L-carnitine can then be transported out of the mitochondria. nih.gov
Conversely, when there is a high demand for acetyl-CoA, acetyl-L-carnitine can be converted back to acetyl-CoA, thus providing a readily available source of acetyl groups for the citric acid cycle. This buffering capacity of the carnitine system is essential for metabolic flexibility, allowing the cell to adapt to changes in substrate availability and energy demand. mdpi.com
Influence on Mitochondrial Respiration
This compound, as a substrate for beta-oxidation, directly fuels mitochondrial respiration, the process that generates the majority of cellular ATP. The oxidation of oleoyl-CoA derived from this compound produces acetyl-CoA, NADH, and FADH2, which are all essential substrates for the citric acid cycle and the electron transport chain. mdpi.com
Studies have shown that the oxidation of fatty acids, including those derived from this compound, can significantly impact the kinetics of mitochondrial respiration. For instance, the oxidation of oleoyl-CoA has been shown to increase the affinity of the mitochondrial oxidative phosphorylation system for ADP, a key regulator of respiration rate. nih.govlmaleidykla.lt This effect is observed as a decrease in the apparent Michaelis constant (Km) for ADP, meaning that a lower concentration of ADP is required to stimulate respiration. nih.govlmaleidykla.lt
However, the concentration of long-chain acylcarnitines can also have inhibitory effects on mitochondrial function. At high concentrations (≥10 μM), metabolites like palmitoyl-L-carnitine and oleoyl-CoA have been shown to inhibit ATP synthesis in isolated mitochondria. physiology.org This inhibition is associated with a decrease in the activity of the electron transport chain and a reduction in the mitochondrial inner membrane potential. physiology.org
Furthermore, research in riboflavin-deficient rats has demonstrated that the mitochondrial oxidation of this compound is significantly depressed, indicating a dependency on cofactors derived from this vitamin for efficient fatty acid-supported respiration. cambridge.org
Interactions with Cellular Membranes and Lipids
The unique chemical structure of this compound, possessing both hydrophilic and hydrophobic regions, dictates its interactions with cellular membranes and membrane-associated proteins.
Amphipathic Properties and Membrane Interactions
This compound is an amphipathic molecule, meaning it has both a water-loving (hydrophilic) polar head group (the carnitine moiety) and a water-fearing (hydrophobic) non-polar tail (the oleoyl chain). biosynth.comgoogle.com This dual nature allows it to interact with the lipid bilayers that form cellular membranes. biosynth.com In aqueous solutions, amphipathic molecules like this compound can self-assemble into structures such as micelles above a certain concentration, known as the critical micelle concentration. vulcanchem.com
The amphipathic character of this compound is fundamental to its ability to interact with and potentially modulate the properties of cellular membranes. biosynth.com It has been suggested that long-chain acylcarnitines can insert into lipid bilayers, which may influence membrane fluidity and the function of embedded proteins. frontiersin.org Molecular dynamics simulations have been employed to study the interactions of this compound with lipid bilayers, providing insights into how it may perturb membrane structure. nih.gov
Modulation of Membrane Protein Function
The interaction of this compound with cellular membranes can also lead to the modulation of membrane protein function. nih.gov This can occur through direct binding to the protein or indirectly by altering the lipid environment surrounding the protein. nih.gov
A notable example of direct modulation is the inhibition of the glycine (B1666218) transporter 2 (GlyT2) by this compound. aups.org.aucaymanchem.com Research has identified this compound as a potent inhibitor of GlyT2, with an IC50 value of 340 nM. nih.govcaymanchem.com It is hypothesized that this compound interacts with a site on GlyT2 that is exposed to the lipid membrane. aups.org.au The slow washout of this inhibition, which can be accelerated by cyclodextrin (B1172386) (a compound that extracts lipids from membranes), further supports this hypothesis. nih.govaups.org.au Studies using chimeric transporters and point mutations have identified specific residues in the extracellular loops of GlyT2 that are important for its sensitivity to this compound. nih.gov Furthermore, the interaction between this compound and GlyT2 appears to be influenced by membrane cholesterol levels. life-science-alliance.org
In addition to transporters, long-chain acylcarnitines have been shown to affect the function of ion channels. For example, they can inhibit the cardiac inward rectifier potassium current (IK1) and the transient outward potassium current (Ito), while stimulating the hERG potassium channels. frontiersin.org These effects on ion channels can alter the cardiac action potential. frontiersin.org
Impact on Cellular Signaling Pathways
This compound, an ester derivative of L-carnitine and oleic acid, is recognized not only for its role in fatty acid transport but also as a signaling molecule that can modulate various cellular pathways. nih.gov Its influence extends to regulating enzyme activities, altering gene expression related to metabolism, and interacting with specific membrane transporters, thereby affecting cellular function and communication.
Regulation of Enzyme Activities (e.g., Lipase (B570770), Citrate (B86180) Synthase)
This compound is part of the broader carnitine system that influences energy metabolism through the modulation of key enzymes. L-carnitine and its acyl esters can affect enzymes central to metabolic processes. For example, L-carnitine supplementation has been shown to increase the activities of lipase and citrate synthase. nih.govcabidigitallibrary.org Lipases are crucial for hydrolyzing triacylglycerols into fatty acids, making them available for energy production, while citrate synthase is a pace-making enzyme in the citric acid cycle. muni.czmuni.cz By influencing the activity of such enzymes, the carnitine system, including this compound, can help regulate the flux of substrates through metabolic pathways. nih.govmuni.cz Studies in maize have demonstrated that carnitine treatments can significantly increase the activities of lipase and citrate synthase, suggesting a role in promoting the use of lipids for respiration. nih.govmdpi.com
Influence on Gene Expression related to Metabolism
L-carnitine and its derivatives can exert effects at the genomic level, influencing the expression of genes involved in lipid and glucose metabolism. nih.govscielo.br L-carnitine has been found to upregulate the mRNA levels of PPAR-α, a key nuclear receptor that promotes lipid catabolism by controlling genes for lipolysis and β-oxidation. nih.gov It can also modulate the transcription of key target genes of nuclear receptors, such as those involved in adipogenesis and insulin (B600854) resistance. nih.gov Furthermore, studies have shown that L-carnitine can increase the expression of carnitine palmitoyltransferase 1 (CPT1), a critical enzyme in fatty acid oxidation. scielo.br This suggests that this compound, as part of the acylcarnitine pool, may contribute to the transcriptional regulation of metabolic pathways, helping to shift the cellular metabolic state in response to nutrient availability. nih.govscielo.brplos.org
Interaction with Glycine Transporter 2 (GlyT2)
A significant and highly specific molecular interaction of this compound is its role as a potent inhibitor of the neuronal glycine transporter 2 (GlyT2). nih.govresearchgate.netcaymanchem.com GlyT2 is responsible for the reuptake of the neurotransmitter glycine from the synaptic cleft into presynaptic neurons, a crucial step in terminating inhibitory neurotransmission. nih.govlife-science-alliance.org
This compound inhibits GlyT2 through a non-competitive and allosteric mechanism. nih.govresearchgate.netnih.govmdpi.com This means it does not compete with the glycine substrate for binding at the active site. elifesciences.org Instead, it binds to a distinct, allosteric site on the transporter. elifesciences.orgresearchgate.net This binding event induces a conformational change in GlyT2, which reduces its transport efficiency without significantly altering the transporter's affinity for glycine. nih.govmdpi.com The inhibition is potent, with an IC50 value of approximately 340 nM, and is characterized by a slow onset and slow washout. nih.govnih.gov
The inhibitory effect of this compound on GlyT2 is dictated by specific structural features of both the lipid molecule and the transporter protein.
The Oleoyl Chain and Carnitine Headgroup : The long (C18:1) oleoyl acyl chain is essential for its potent inhibition. nih.gov Both the length and the presence of a double bond in the lipid tail are important for the inhibitory profile. nih.gov The carnitine headgroup is also critical; replacing it with a simple carboxylic acid (oleic acid) results in a loss of significant inhibitory activity. frontiersin.org This suggests that both the hydrophobic tail and the charged headgroup contribute to the binding and inhibitory potency. nih.govfrontiersin.org
GlyT2 Structural Elements : Research has identified specific regions of the GlyT2 protein that are crucial for this interaction. An isoleucine residue (I545) located in the extracellular loop 4 (EL4) of GlyT2 is a key determinant of sensitivity to this compound. nih.govnih.gov This loop is believed to undergo conformational changes during the transport cycle, and the binding of this compound may restrict these movements. nih.govaups.org.au The binding site appears to be a cavity formed by transmembrane helices TM5, TM7, and TM8, where the lipid's acyl tail is stabilized by aliphatic residues. elifesciences.org
Table 1: Inhibitory Characteristics of this compound on GlyT2
| Characteristic | Description | Source(s) |
|---|---|---|
| Target | Glycine Transporter 2 (GlyT2) | nih.govresearchgate.netcaymanchem.com |
| Potency (IC₅₀) | ~340 nM | nih.govnih.gov |
| Mechanism | Allosteric, Non-Competitive | nih.govresearchgate.netnih.govmdpi.com |
| Key Structural Feature (Inhibitor) | Oleoyl (C18:1) acyl chain and carnitine headgroup | nih.govfrontiersin.org |
| Key Structural Feature (Transporter) | Isoleucine residue (I545) in Extracellular Loop 4 (EL4) | nih.govnih.gov |
Role in Acyl Group Buffering and Detoxification
The reversible conversion of oleoyl-CoA to this compound is a key function of the carnitine system in maintaining metabolic homeostasis. This process serves as an essential mechanism for buffering the intracellular acyl-CoA pool and for detoxification. researchgate.netnih.gov
Under conditions of high fatty acid availability or impaired β-oxidation, long-chain acyl-CoAs like oleoyl-CoA can accumulate within the mitochondrial matrix. researchgate.net Elevated levels of these molecules can be toxic, inhibiting various enzymes and disrupting mitochondrial function. The carnitine acyltransferases catalyze the transfer of the oleoyl group from CoA to L-carnitine, forming this compound. muni.czmuni.cz
This conversion has two primary benefits:
Buffering : It frees up intramitochondrial coenzyme A (CoA), which is essential for numerous metabolic reactions, including the citric acid cycle and the oxidation of other substrates. researchgate.netmdpi.com By maintaining the acyl-CoA/CoA ratio, the carnitine system ensures metabolic flexibility. mdpi.com
Detoxification : this compound is less toxic than oleoyl-CoA and can be transported out of the mitochondria via the carnitine-acylcarnitine translocase. muni.czresearchgate.net This allows for the export of excess acyl groups from the mitochondria, preventing their harmful accumulation and facilitating their potential excretion or use in other cellular compartments. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-carnitine |
| Oleic acid |
| Oleoyl-CoA |
| Glycine |
| Lipase |
| Citrate synthase |
| PPAR-α |
| Carnitine palmitoyltransferase 1 (CPT1) |
| Glycine Transporter 2 (GlyT2) |
| Coenzyme A (CoA) |
| Triacylglycerol |
Regulation of Oleoyl L Carnitine Homeostasis
Enzymatic Regulation of Acylcarnitine Levels
The concentration of oleoyl-L-carnitine is primarily dictated by the activity of the carnitine acyltransferase enzyme system, which is subject to sophisticated allosteric and regulatory control.
The synthesis of this compound is catalyzed by carnitine palmitoyltransferase I (CPT-I), an enzyme located on the outer mitochondrial membrane. CPT-I facilitates the transfer of the oleoyl (B10858665) group from oleoyl-CoA to L-carnitine. The activity of CPT-I is a critical control point for long-chain fatty acid oxidation and is potently inhibited by malonyl-CoA. nih.gov Malonyl-CoA is the initial intermediate in the synthesis of long-chain fatty acids (LCFAs). nih.gov Its role as an inhibitor of CPT-I prevents the simultaneous occurrence of fatty acid synthesis in the cytosol and fatty acid oxidation in the mitochondria. nih.gov
When cellular energy levels are high, the concentration of malonyl-CoA increases, leading to the inhibition of CPT-I and a subsequent decrease in the formation of this compound and other long-chain acylcarnitines. nih.gov This effectively curtails the entry of fatty acids into the mitochondria for oxidation. nih.gov Conversely, during states of high energy demand, such as fasting or exercise, malonyl-CoA levels decrease. nih.gov This relieves the inhibition on CPT-I, allowing for increased production of this compound and enhanced rates of fatty acid oxidation to generate ATP. nih.govnih.gov
The sensitivity of CPT-I to malonyl-CoA inhibition exhibits tissue-specific differences. The liver isoform of CPT-I requires a significantly higher concentration of malonyl-CoA for inhibition compared to the isoform found in skeletal muscle and the heart. nih.gov This differential sensitivity reflects the distinct metabolic roles of these organs.
The regulation of carnitine acyltransferase activity extends beyond allosteric inhibition to include transcriptional and post-translational control mechanisms. The expression of genes encoding for carnitine acyltransferases can be modulated by various physiological stimuli. For instance, studies have shown that environmental conditions like nitrogen starvation can lead to increased transcription of genes involved in fatty acid synthesis, suggesting a complex regulatory network that adapts cellular metabolism to nutrient availability. nih.gov
Post-translational modifications also play a role in regulating enzyme function. For example, research on carnitine octanoyltransferase (COT), another member of the carnitine acyltransferase family, has identified that specific histidine residues are crucial for the inhibitory effects of molecules like malonyl-CoA. nih.gov Mutation of these sites renders the enzyme insensitive to inhibition. nih.gov While this specific research was on COT, it highlights the principle that post-translational changes can fine-tune the activity of this enzyme class. Furthermore, processes like alternative splicing can produce different enzyme variants from a single gene, potentially with distinct regulatory properties. nih.gov
Inter-organ and Inter-tissue Exchange Mechanisms
The body maintains carnitine homeostasis through a coordinated exchange of L-carnitine and its acylated derivatives, like this compound, between various organs and tissues. While L-carnitine is obtained from the diet, it is also synthesized endogenously from the amino acids lysine (B10760008) and methionine. scielo.br The primary sites for this synthesis in humans are the liver, testes, and kidneys. scielo.br
From these sites of synthesis, L-carnitine is transported via the bloodstream to tissues that have a high demand for fatty acid oxidation but cannot produce their own carnitine, such as skeletal muscle and the heart. scielo.br These tissues rely on uptake from the circulation to build their internal carnitine pools. drugbank.com The distribution of carnitine and its esters is a dynamic process, creating kinetically distinct compartments within the body. drugbank.com Tissues like the liver and kidney represent a rapid-turnover pool, whereas muscle constitutes a larger, slow-turnover compartment. drugbank.com
This compound, formed within the cells of various tissues, can be transported out of the mitochondria and the cell into the plasma. This efflux of acylcarnitines is thought to play a role in buffering the intramitochondrial acyl-CoA to coenzyme A ratio. nih.gov Circulating this compound and other acylcarnitines can then be taken up by other tissues for energy production or metabolic signaling. This inter-organ exchange is crucial for metabolic flexibility, allowing the body to redistribute fatty acid energy sources according to regional metabolic needs. nih.gov
Influence of Nutritional and Metabolic States on this compound Levels
Fasting and Caloric Restriction: During fasting, the body shifts from carbohydrate to fat metabolism for energy. This state is characterized by a decrease in insulin (B600854) and an increase in glucagon, which leads to a reduction in hepatic malonyl-CoA levels. nih.gov The resulting disinhibition of CPT-I promotes the conversion of oleoyl-CoA to this compound, increasing its levels and facilitating fatty acid oxidation. nih.gov Studies on calorie restriction have shown complex effects on carnitine metabolism, with L-carnitine supplementation potentially enhancing energy production from fats and sparing glycogen (B147801). nih.gov
High-Fat Diets and Obesity: High-fat diets can lead to an oversupply of fatty acids to tissues like the muscle and liver. This can result in an accumulation of acylcarnitines, including this compound, due to incomplete fatty acid oxidation. Elevated levels of long-chain acylcarnitines are often observed in states of insulin resistance. This is because insulin normally suppresses CPT-I activity; in a state of insulin resistance, this suppression fails, leading to continued acylcarnitine production even in the fed state.
Metabolic Disease: Altered levels of this compound and other acylcarnitines are increasingly recognized as biomarkers for metabolic diseases. For example, elevated plasma concentrations of long-chain acylcarnitines are associated with cardiovascular mortality in patients with chronic kidney disease. caymanchem.com In conditions like diabetes, dysregulation of fatty acid metabolism can lead to characteristic changes in the acylcarnitine profile. youtube.com
Interactive Data Table: Research Findings on this compound
This table summarizes key research findings related to the properties and interactions of this compound.
| Parameter | Finding | Organism/System | Significance | Reference |
| GlyT2 Inhibition | IC₅₀ of 340 nM | Human (expressed in Xenopus oocytes) | Potent and selective inhibitor of glycine (B1666218) transporter 2, suggesting potential roles in neurotransmission. | nih.gov |
| CPT-I Regulation | Potently inhibited by Malonyl-CoA | Human Skeletal Muscle | Key control point for fatty acid entry into mitochondria, linking synthesis and oxidation pathways. | nih.gov |
| Metabolic Marker | Plasma levels predict cardiovascular mortality | Human (incident dialysis patients) | Highlights its role as a biomarker in chronic kidney disease. | caymanchem.com |
| Nutritional Influence | Levels increase during fasting | General Mammalian Physiology | Reflects the shift towards fatty acid oxidation for energy during periods of low glucose availability. | nih.gov |
Oleoyl L Carnitine in Specific Biological Contexts Mechanistic Focus
Role in Energy Metabolism and Fuel Utilization
The primary and most well-documented function of the L-carnitine system is its critical role in the production of energy. nih.gov It acts as an essential cofactor for the transport of long-chain fatty acids from the cell's cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to generate adenosine (B11128) triphosphate (ATP). nih.govaesthetics360medspa.com Oleoyl-L-carnitine is a key molecule in this process, specifically facilitating the transport of oleic acid. The carnitine shuttle system, which accomplishes this transport, involves the enzyme carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane, which esterifies fatty acyl-CoAs to L-carnitine, and carnitine palmitoyltransferase 2 (CPT2) on the inner mitochondrial membrane, which reverses the process. This transport mechanism is vital for tissues like skeletal and heart muscle that heavily rely on fatty acids as a fuel source. nih.govnih.gov
Beyond fatty acid transport, the L-carnitine pool, including this compound, helps to buffer the intramitochondrial acetyl-CoA to coenzyme A (CoA) ratio. nih.gov Under conditions of high energy demand, this function is crucial for optimizing the metabolism of all three major fuel sources: fats, carbohydrates, and amino acids. nih.gov By facilitating the oxidation of fatty acids, L-carnitine helps to spare muscle glycogen (B147801), a mechanism that can delay the onset of fatigue during prolonged physical activity. nih.gov
| Metabolic Process | Role of L-Carnitine System (including this compound) | Key Tissues |
| Fatty Acid Transport | Transports long-chain fatty acids (e.g., oleic acid) into mitochondria for β-oxidation. nih.govaesthetics360medspa.com | Heart, Skeletal Muscle, Liver nih.govnih.govnih.gov |
| Energy Production | Facilitates the generation of ATP from fatty acids. nih.govnih.gov | All metabolically active tissues |
| Fuel Selection | Spares muscle glycogen by promoting fatty acid utilization. nih.gov | Skeletal Muscle |
| Metabolic Buffering | Modulates the acetyl-CoA/CoA ratio, influencing overall fuel metabolism. nih.gov | Muscle, Liver lohmann-information.de |
Adipocyte Metabolism and Lipid Homeostasis
This compound is intrinsically linked to lipid homeostasis through its role in fatty acid trafficking and oxidation. By ensuring the efficient transport of fatty acids like oleic acid into the mitochondria for combustion, the L-carnitine system directly influences the partitioning of lipids between storage and energy expenditure. aesthetics360medspa.comlegerepharm.com Enhanced fatty acid oxidation in tissues such as skeletal muscle reduces the circulating pool of free fatty acids that would otherwise be available for uptake and esterification into triglycerides within adipocytes. legerepharm.com
Research on L-carnitine supplementation has demonstrated its potential to modulate lipid metabolism, leading to increased fat utilization during exercise and, in some studies, significant reductions in body weight, body fat percentage, and visceral fat indicators. legerepharm.comnih.gov Mechanistically, L-carnitine can influence the expression of genes related to energy metabolism and mitochondrial function in muscle cells. legerepharm.com It also contributes to the reduction of triglyceride synthesis and serum triglyceride levels, further supporting its role in maintaining lipid balance. researchgate.netmdpi.com
Brain Metabolism and Neuronal Function
While much of the research on carnitine's role in the brain has focused on its shorter-chain counterpart, acetyl-L-carnitine (ALCAR), the underlying carnitine-dependent metabolic pathways are fundamental to brain function. nih.gov The brain has a high and continuous energy demand, and the L-carnitine system supports this by enabling the mitochondrial oxidation of fatty acids. nih.govyoutube.com
More specifically, this compound has been identified as a potent and selective endogenous inhibitor of the glycine (B1666218) transporter 2 (GlyT2). caymanchem.comnih.gov GlyT2 is a Na+/Cl--dependent transporter responsible for regulating the concentration of the neurotransmitter glycine in the synaptic cleft, particularly at inhibitory glycinergic synapses in the spinal cord and brainstem. nih.gov By inhibiting GlyT2, this compound can modulate neurotransmission. This has led to investigations into its potential as an analgesic, as other GlyT2 inhibitors have shown effectiveness in animal models of pain. nih.govsigmaaldrich.com This specific interaction highlights a role for this compound in neuronal function that is distinct from general energy metabolism.
| Transporter | Action of this compound | IC50 | Potential Implication |
| Glycine Transporter 2 (GlyT2) | Inhibition caymanchem.comnih.gov | 340 nM caymanchem.comnih.gov | Modulation of inhibitory neurotransmission, potential for analgesia. nih.gov |
| Glycine Transporter 1 (GlyT1) | No significant inhibition caymanchem.comnih.gov | >10,000 nM caymanchem.comnih.gov | High selectivity for GlyT2. caymanchem.com |
Liver Metabolic Regulation
The liver is a central hub for lipid metabolism and the primary site of endogenous L-carnitine synthesis. nih.govlohmann-information.de this compound and the broader carnitine system are vital for hepatic metabolic regulation. The transport of long-chain fatty acids into liver mitochondria via the carnitine shuttle is essential for β-oxidation, a process that prevents the pathological accumulation of lipids in hepatocytes. nih.govnih.gov
A functional impairment of this transport system is associated with the development of non-alcoholic fatty liver disease (NAFLD). nih.gov Studies have shown that enhancing carnitine levels can improve liver health by reducing the total lipid and triglyceride content in the liver and improving serum lipid profiles. nih.gov The mechanisms for this improvement include not only the direct activation of mitochondrial and peroxisomal fatty acid β-oxidation but also the suppression of endoplasmic reticulum (ER) stress, a key factor in the progression of liver disease. nih.gov
Contributions to Cellular Stress Responses (Mechanistic)
The L-carnitine system, including this compound, contributes significantly to cellular defense mechanisms against stress, primarily by maintaining mitochondrial integrity and function. legerepharm.com By ensuring the efficient flow of fatty acids into the β-oxidation pathway, L-carnitine prevents the accumulation of unmetabolized fatty acyl-CoA esters. nih.govyoutube.com These intermediates can exert toxic effects, including disrupting cellular membranes and inhibiting key metabolic enzymes. Furthermore, the carnitine system is involved in exporting potentially toxic acyl groups out of the mitochondria, acting as a detoxification pathway. nih.gov Related compounds like acetyl-L-carnitine have been shown to induce the expression of vitagenes, such as heat shock proteins, which are critical for protecting cells from damage and promoting survival under stressful conditions. nih.gov
Modulation of Oxidative Stress Pathways
This compound is involved in pathways that actively mitigate oxidative stress. The antioxidant properties of L-carnitine have been well-documented. It can directly counteract the generation of reactive oxygen species (ROS) from sources like NADPH oxidase. nih.gov Research has shown that L-carnitine can inhibit angiotensin II-induced NADPH oxidase activation by downregulating the protein kinase C (PKC) signaling pathway and preventing the nuclear translocation of the pro-inflammatory transcription factor NF-κB. nih.gov
By reducing ROS production, L-carnitine helps protect cells from oxidative damage. mdpi.com It has been demonstrated to enhance the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), and to decrease levels of lipid peroxidation markers like malondialdehyde. mdpi.comnih.gov This antioxidant function is crucial for protecting vulnerable tissues, including the brain, from neurotoxicity and preserving the function of endothelial cells. mdpi.comnih.gov
Influence on Mitochondrial Dynamics and Biogenesis
Emerging evidence indicates that the L-carnitine system influences the entire lifecycle of mitochondria, encompassing both their creation (biogenesis) and their maintenance through dynamic processes of fusion and fission. nih.gov Studies focusing on acetyl-L-carnitine have revealed that supplementation can reverse age-related declines in mitochondrial biogenesis in the brain and other tissues. nih.gov
The mechanism involves the upregulation of key transcriptional regulators of mitochondrial biogenesis, including PGC-1β and its downstream targets NRF-1 and TFAM, the latter of which is essential for the replication and transcription of mitochondrial DNA (mtDNA). nih.gov Furthermore, L-carnitine has been shown to restore the levels of proteins crucial for mitochondrial fusion, such as mitofusin 2 (MFN2) and optic atrophy 1 (OPA1), which are vital for maintaining a healthy and functional mitochondrial network. nih.gov Studies in other models have also shown that L-carnitine supplementation can increase the number of mitochondria and enhance mitophagy, the process that removes damaged mitochondria, thereby ensuring mitochondrial quality control. nih.gov
Involvement in Protein-Lipid Interactions
This compound, a long-chain acylcarnitine, plays a significant role in various biological processes through its direct and indirect interactions with a range of proteins. These interactions are crucial for its transport, metabolism, and signaling functions. The lipophilic oleoyl (B10858665) tail combined with the polar carnitine headgroup allows this molecule to partition into cellular membranes and interact with membrane-bound and soluble proteins, thereby modulating their activity.
A primary example of its protein interactions is its role as a substrate for the carnitine shuttle system, which is fundamental for the mitochondrial import and subsequent β-oxidation of long-chain fatty acids. This process involves the coordinated action of carnitine palmitoyltransferase I (CPT I) on the outer mitochondrial membrane and carnitine palmitoyltransferase II (CPT II) on the inner mitochondrial membrane. Oleoyl-CoA is first converted to this compound by CPT I, facilitating its transport across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once in the mitochondrial matrix, CPT II converts this compound back to oleoyl-CoA and free L-carnitine. While specific kinetic data for this compound with these enzymes are not always explicitly detailed in the literature, the kinetics are known to be influenced by the acyl chain length. For instance, the affinity of CPT I for L-carnitine in rat cardiac myocytes has been measured with an apparent Michaelis constant (Km) of 0.19 mM when using decanoyl-CoA as a substrate. nih.gov The activity of CPT I is also highly dependent on its membrane environment, with the Km for palmitoyl-CoA being 2.4-fold higher in the outer mitochondrial membrane compared to contact sites. nih.gov
Beyond its role in fatty acid metabolism, this compound has been identified as a potent and selective inhibitor of the glycine transporter 2 (GlyT2). nih.govaups.org.aunih.gov This interaction is of significant interest due to the potential therapeutic applications of GlyT2 inhibitors in pain management. aups.org.aunih.gov Research has shown that this compound inhibits GlyT2 with a half-maximal inhibitory concentration (IC50) of 340 nM, making it a significantly more potent inhibitor than other endogenous lipids like N-arachidonyl-glycine. nih.govnih.gov The inhibition is non-competitive and characterized by a slow onset and washout, suggesting a high-affinity interaction. nih.govnih.gov Mechanistic studies have pinpointed a specific amino acid residue, isoleucine 545 (I545), located in the extracellular loop 4 (EL4) of GlyT2, as a critical determinant for the inhibitory activity of this compound. nih.gov It is proposed that this compound binds to this region and restricts the conformational changes in EL4 that are necessary for the glycine transport cycle. nih.gov
Furthermore, fatty acids are known activators of uncoupling protein 1 (UCP1), which dissipates the proton gradient across the inner mitochondrial membrane to produce heat. nih.govnih.govuea.ac.uk Long-chain fatty acids, and by extension their carnitine esters, are thought to interact directly with UCP1, inducing a conformational change that facilitates proton transport. nih.govnih.gov Studies with oleate (B1233923) in brown-fat mitochondria have shown that it increases the apparent Km for the inhibitor GDP, indicating a competitive interaction. researchgate.net This suggests that this compound could potentially modulate thermogenesis through its interaction with UCP1.
The table below summarizes the key protein interactions of this compound discussed in this section.
| Protein | Interaction Type | Key Findings | References |
| Glycine Transporter 2 (GlyT2) | Non-competitive Inhibition | Potent and selective inhibitor with an IC50 of 340 nM. The interaction is mediated by the I545 residue in extracellular loop 4, leading to the restriction of conformational changes required for glycine transport. | nih.govaups.org.aunih.gov |
| Carnitine Palmitoyltransferase I (CPT I) | Substrate | Catalyzes the conversion of oleoyl-CoA to this compound. The enzyme's kinetics are sensitive to the membrane environment. | nih.gov |
| Carnitine Palmitoyltransferase II (CPT II) | Substrate | Catalyzes the conversion of this compound back to oleoyl-CoA in the mitochondrial matrix. | uniprot.orgnih.govnih.gov |
| Uncoupling Protein 1 (UCP1) | Activation (inferred) | Long-chain fatty acids are known activators. Oleate competes with the inhibitor GDP, suggesting a direct interaction that modulates UCP1 activity. | nih.govnih.govuea.ac.ukresearchgate.net |
| Serum Albumin | Binding (inferred) | Long-chain fatty acids bind with high affinity. The Kd for oleate with bovine serum albumin is ~2.89 nM, suggesting strong binding for transport in circulation. | researchgate.net |
Advanced Methodological Approaches for Oleoyl L Carnitine Research
Molecular Biology Techniques
Molecular biology tools are fundamental in dissecting the mechanisms through which oleoyl-L-carnitine exerts its effects at a genetic and protein level.
Gene Expression Analysis (e.g., qPCR)
Quantitative polymerase chain reaction (qPCR) is a crucial technique for analyzing changes in gene expression in response to this compound. For instance, studies have utilized qPCR to investigate the expression of genes related to lipid metabolism and cellular stress. In one study, a high-throughput liquid chromatography-mass spectrometry (LC-MS) lipidomic method was used alongside qPCR and Western blot to detect changes in phosphatidylcholine and phosphatidylethanolamine (B1630911) metabolism-related genes in the liver. researchgate.net Similarly, research on L-carnitine, a related compound, has employed qPCR to assess the expression of genes like Bcl-2 and Caspase-9 in kidney tissue, providing insights into apoptotic pathways that may also be relevant to this compound's actions. nih.gov These analyses help to pinpoint the genetic pathways modulated by this compound, offering a deeper understanding of its physiological functions.
Protein Expression and Localization Studies
Understanding the impact of this compound on protein expression and localization is key to unraveling its cellular functions. Techniques such as Western blotting and immunofluorescence are instrumental in this regard. For example, research has focused on the expression and localization of transporters like the organic cation transporter novel 2 (OCTN2), which is responsible for the cellular uptake of L-carnitine. researchgate.net Studies have used surface biotinylation and Western blotting to determine the levels and plasma membrane localization of OCTN2. researchgate.net In the context of this compound's interaction with the glycine (B1666218) transporter 2 (GlyT2), mutagenesis approaches combined with molecular dynamics simulations have been used to identify specific amino acid residues critical for this interaction. elifesciences.org These studies provide detailed information on how this compound can modulate the function of specific proteins by altering their expression or cellular location.
Cellular and Subcellular Research Models
In vitro models are indispensable for controlled investigations into the direct effects of this compound on cells and their organelles.
In vitro Cell Culture Systems (e.g., Xenopus oocytes, Fibroblasts, Neurons)
A variety of cell culture systems have been employed to study this compound. Xenopus oocytes are a particularly valuable model for studying transport proteins. nih.gov Researchers have expressed human glycine transporters GlyT1 and GlyT2 in Xenopus laevis oocytes to investigate the inhibitory effects of this compound. nih.gov This system allows for precise electrophysiological measurements of transporter activity. nih.gov Fibroblasts and neuronal cell lines are also utilized to explore the broader cellular effects of this compound. For instance, mouse embryonic fibroblast cells (3T3-L1) and human hepatocytes (L02) have been used as hyperlipidemic cell models to study the anti-obesity effects of related compounds. sciopen.com These diverse cell systems provide a platform to dissect the specific molecular interactions and cellular consequences of this compound exposure in a controlled environment.
Organelle Isolation and Functional Assays (e.g., Isolated Mitochondria)
Isolating specific organelles, particularly mitochondria, is crucial for directly assessing the impact of this compound on their function. Protocols for isolating functional mitochondria from various sources, including cultured cells, liver, and muscle, have been well-established, often involving differential centrifugation. researchgate.netresearchgate.net Once isolated, the functional integrity of these mitochondria can be assessed through various assays, such as measuring oxygen consumption to evaluate respiration. researchgate.netnih.gov The activity of key mitochondrial enzymes like succinate (B1194679) dehydrogenase and citrate (B86180) synthase can also be measured to determine the purity and functional state of the isolated organelles. nih.govableweb.org These in organello assays provide definitive evidence of the direct effects of this compound on mitochondrial bioenergetics and function, separate from other cellular influences. nih.gov
In vivo Animal Models for Mechanistic Investigations
Genetically Modified Animal Models
Genetically modified animal models are crucial for understanding the in-vivo consequences of altered acylcarnitine metabolism. By manipulating genes involved in the carnitine shuttle or related metabolic pathways, researchers can study the specific effects of acylcarnitine accumulation, including that of this compound.
One area of research has utilized a Drosophila (fruit fly) model of Amyotrophic Lateral Sclerosis (ALS) based on the expression of human TAR DNA binding protein 43 (TDP-43). frontiersin.org Unbiased metabolomic profiling of larvae expressing this protein revealed significant alterations in lipid metabolism, including a notable increase in carnitine-conjugated long-chain fatty acids. frontiersin.org Concurrently, levels of free carnitine, acetyl-carnitine, and the ketone precursor beta-hydroxybutyrate were found to be significantly decreased, suggesting a functional deficit in the carnitine shuttle and reduced lipid beta-oxidation. frontiersin.org
In another significant study, a mouse model was generated with carnitine palmitoyltransferase 2 (CPT2) specifically deleted from skeletal muscle (Cpt2Sk−/−). nih.gov CPT2 is an essential enzyme for mitochondrial long-chain fatty acid oxidation, responsible for converting acylcarnitines back into acyl-CoAs within the mitochondrial matrix. nih.gov The loss of muscle CPT2 resulted in a substantial (~22-fold) accumulation of long-chain acylcarnitines in the muscle tissue, while preventing the buildup of anabolic lipids. nih.gov Despite this massive accumulation, the Cpt2Sk−/− mice were protected against diet-induced obesity and insulin (B600854) resistance when fed a high-fat diet. nih.gov This protection was linked to increased lipid excretion, higher energy expenditure, and production of the growth differentiation factor 15 (GDF15). nih.gov
These models demonstrate that the accumulation of long-chain acylcarnitines, such as this compound, does not inherently cause insulin resistance and can trigger compensatory metabolic pathways.
Table 1: Genetically Modified Animal Models in Acylcarnitine Research
| Model Organism | Genetic Modification | Key Findings Related to Acylcarnitines |
|---|---|---|
| Drosophila melanogaster (Fruit Fly) | Neuronal or glial expression of human TDP-43 (wild-type or G298S mutant). frontiersin.org | Significant increase in long-chain acylcarnitines; significant decrease in carnitine and acetyl-carnitine, indicating impaired carnitine shuttle function. frontiersin.org |
| Mus musculus (Mouse) | Skeletal muscle-specific deletion of Carnitine Palmitoyltransferase 2 (Cpt2Sk−/−). nih.gov | ~22-fold accumulation of long-chain acylcarnitines in muscle; protection against diet-induced obesity and insulin resistance. nih.gov |
Dietary Intervention Models (excluding disease outcomes/treatments)
In a study using Nile tilapia, a low-carnitine model was developed by treating the fish with a carnitine synthesis inhibitor. researchgate.net These fish were then fed diets supplemented with either L-carnitine or its optical isomer, D-carnitine. researchgate.net The L-carnitine supplementation led to a significant increase in acyl-carnitine concentrations (from 3,522 to 10,822 ng/g) and reduced lipid deposition in the liver. researchgate.net This highlights the direct role of dietary L-carnitine in modulating the acylcarnitine pool and promoting lipid metabolism. researchgate.net
Research in healthy animals has also explored the effects of L-carnitine. A preliminary study in healthy cats showed that dietary L-carnitine supplementation increased lean body mass. mdpi.com In a study on mice, L-carnitine supplementation was shown to improve glucose tolerance and insulin sensitivity, particularly in mice on a high-fat diet, independent of muscle fatty acid oxidative capacity. nih.gov The supplementation rescued the plasma free carnitine deficit observed in mice with impaired fatty acid oxidation. nih.gov
These dietary models underscore the importance of L-carnitine availability for maintaining the balance of acylcarnitine species and influencing body composition and glucose metabolism.
Table 2: Dietary Intervention Models in Carnitine and Acylcarnitine Research
| Model Organism | Dietary Intervention | Key Metabolic Outcomes (Non-Disease Specific) |
|---|---|---|
| Nile Tilapia | Fed a diet supplemented with L-carnitine (0.4 g/kg) after induction of a low-carnitine state. researchgate.net | Increased acyl-carnitine concentration and alleviated lipid deposition in the liver. researchgate.net |
| Cat | Dietary supplementation with L-carnitine. mdpi.com | Increased lean body mass in healthy cats. mdpi.com |
| Mouse | L-carnitine supplementation in drinking water for mice on low-fat and high-fat diets. nih.gov | Improved glucose tolerance and insulin sensitivity; restored plasma free carnitine levels. nih.gov |
Computational Approaches and Molecular Dynamics Simulations
Computational methods, especially molecular dynamics (MD) simulations, have become indispensable for investigating the interactions of this compound at the atomic level. These techniques provide a "computational microscope" to visualize how this compound binds to and modulates the function of membrane proteins, such as the glycine transporter GlyT2. mdpi.comresearchgate.net
One of the central questions addressed by MD simulations is whether bioactive lipids like this compound inhibit their targets directly, by binding to the protein, or indirectly, by perturbing the physical properties of the cell membrane. researchgate.net Multiple simulation studies have shown that this compound, even at concentrations higher than its inhibitory IC50 value, does not significantly alter the biophysical properties of the lipid bilayer, such as the area per lipid, membrane thickness, or order parameters. researchgate.netnih.gov This evidence strongly supports a mechanism of direct interaction with the transporter protein. researchgate.net
Simulations have been pivotal in identifying a specific, non-competitive, allosteric binding site for this compound on GlyT2. nih.govelifesciences.org These studies show that this compound docks and burrows into a vestibule formed by extracellular loop 4 (EL4) and transmembrane helices (TMs) 1, 5, 7, and 8. nih.govelifesciences.org An isoleucine residue (I545) located in EL4 has been identified as a key component of this binding site, facilitating the interaction and stabilizing the lipid within a hydrophobic cavity. nih.govnih.gov This finding is consistent with experimental data showing that mutating this residue reduces the sensitivity of GlyT2 to this compound. nih.govnih.gov
Furthermore, advanced simulations have explored the influence of other membrane components on this interaction. Coarse-grained (CG) and atomistic MD simulations revealed that membrane cholesterol can be recruited to the binding site, where it interacts with both GlyT2 and the bound lipid inhibitor. biorxiv.org This suggests that the membrane environment, particularly cholesterol content, can modulate the potency of this compound's inhibitory effect. biorxiv.org The simulations show cholesterol flipping from its usual orientation to insert its hydroxyl group into the binding cavity, thereby stabilizing the inhibitor-protein complex. biorxiv.org
Table 3: Computational and Molecular Dynamics Studies of this compound
| Study Focus | Simulation Type | System Studied | Key Findings |
|---|---|---|---|
| Mechanism of GlyT2 Inhibition | Molecular Dynamics (MD) | This compound and GlyT2 in a lipid bilayer. researchgate.netnih.gov | Inhibition occurs via direct binding to GlyT2, not by altering membrane properties. researchgate.netnih.gov |
| Identification of Binding Site | MD Docking & Simulations | This compound docked to a GlyT2 homology model. nih.govelifesciences.org | Identified an allosteric binding site between EL4, TM1, TM5, TM7, and TM8. Residue I545 in EL4 is critical for binding. nih.govelifesciences.org |
| Role of Membrane Cholesterol | Coarse-Grained (CG) MD & Atomistic MD | GlyT2 in a POPC/cholesterol membrane with various lipid inhibitors, including this compound. biorxiv.org | Membrane cholesterol is recruited to the allosteric site, interacting with both GlyT2 and the bound inhibitor to enhance potency. biorxiv.org |
Future Directions and Emerging Research Avenues
Elucidation of Novel Molecular Interaction Partners
A significant finding is the identification of oleoyl-L-carnitine as a potent and selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2). caymanchem.combiomol.comcaymanchem.com Research has demonstrated its inhibitory action with an IC₅₀ of 340 nM, making it substantially more potent than other lipid-based inhibitors. nih.govnih.gov This interaction is highly specific, as it shows minimal activity at the related GlyT1 transporter. caymanchem.combiomol.com The mechanism of inhibition has been linked to an isoleucine residue located in an extracellular loop of the GlyT2 protein, highlighting a specific binding site. nih.gov This discovery positions this compound as a potential modulator of glycinergic neurotransmission and a lead compound for developing new analgesics. nih.gov
Furthermore, research has implicated this compound in oncogenic signaling pathways. One study found that it can promote hepatocarcinogenesis by activating the STAT3 signaling pathway, which in turn confers stem cell-like properties to cancer cells. medchemexpress.com In a different context, studies on related long-chain acylcarnitines, such as palmitoylcarnitine (B157527), have shown they can stimulate the activity of caspases, key enzymes in the apoptosis cascade. droracle.ainih.gov This contrasts with L-carnitine itself, which can inhibit caspase activity. droracle.ainih.gov These findings suggest that the balance between L-carnitine and its long-chain acyl esters may regulate programmed cell death, a crucial area for future investigation regarding this compound.
Understanding this compound's Role in Less Explored Metabolic Pathways
The functions of this compound extend beyond its canonical role in fatty acid β-oxidation. conicet.gov.ar Current research is exploring its involvement in a variety of other cellular processes, including membrane dynamics, cellular signaling, and metabolic regulation. metwarebio.comnih.gov
One less-explored function is its role as a dynamic reservoir of activated acyl groups for membrane maintenance. researchgate.net Studies have shown that the oleoyl (B10858665) group from this compound can be incorporated into membrane phospholipids (B1166683), such as phosphatidylcholine and phosphatidylethanolamine (B1630911). researchgate.net This suggests the existence of an acyl-L-carnitine pool that is in equilibrium with the acyl-CoA pool, providing readily available building blocks for membrane repair and remodeling. researchgate.net
This compound and other long-chain acylcarnitines also act as signaling molecules. metwarebio.com Their accumulation has been linked to the modulation of key signaling cascades, particularly those related to inflammation and insulin (B600854) resistance. metwarebio.comresearchgate.net Elevated levels of long-chain acylcarnitines are thought to contribute to a feedback inhibition mechanism on insulin action. hmdb.ca In some contexts, they may also stimulate the release of insulin. researchgate.net These molecules can also influence gene expression related to oxidative stress and neuroprotection, indicating a broad regulatory role. metwarebio.com The connection between this compound and the regulation of apoptosis via caspase modulation represents another significant, non-canonical pathway requiring further study. nih.gov
Development of Advanced Analytical Tools for Isomer Differentiation and Spatial Distribution
Progress in understanding the specific roles of this compound is critically dependent on the development of sophisticated analytical methods capable of distinguishing it from its isomers and mapping its location within tissues.
Isomer Differentiation: Standard analytical techniques, such as flow-injection analysis-tandem mass spectrometry (FIA-MS/MS), are rapid but often fail to separate isomeric and isobaric acylcarnitine species. mdpi.comresearchgate.net This is a significant limitation, as different isomers can have distinct biological activities. To overcome this, advanced methods that couple liquid chromatography with mass spectrometry (LC-MS/MS) are being developed and refined. researchgate.netsigmaaldrich.com
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique allows for the effective separation of polar compounds like acylcarnitines without the need for chemical derivatization. sigmaaldrich.com
Mixed-Mode Chromatography: This approach utilizes novel columns that combine multiple separation mechanisms, enabling the resolution of clinically relevant isobaric and isomeric acylcarnitines in a single analysis. researchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS): This high-resolution technique serves as a powerful second-tier method for the accurate quantification and separation of acylcarnitine isomers, providing a level of precision unavailable with standard screening profiles. nih.gov
Spatial Distribution: Determining the precise location of this compound within tissues is crucial for understanding its function in a physiological context.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI): This powerful imaging technique allows for the direct analysis and visualization of molecules in tissue sections. MALDI-MSI has been successfully used to map the spatial distribution of oleoylcarnitine (B228390) and other lipids in the brain following traumatic injury, revealing unique temporal and spatial expression patterns in specific regions like the substantia nigra. aub.edu.lb
Spatial Metabolomics: This is a broader approach that combines LC-MS/MS analysis of systematically sectioned organs with computational 3D modeling. nih.gov It has been used to create detailed metabolic maps, showing, for example, that carnitine-related fatty acid metabolism is enriched in the macula of the primate retina compared to the periphery and that carnitine levels are altered in a spatially-defined manner in the lung during influenza infection. nih.govucl.ac.uk
Investigation of Long-Chain Acylcarnitine Specificity in Biological Systems
A key area of emerging research is deciphering why different long-chain acylcarnitines, which are often grouped together, exhibit distinct biological effects. The specificity appears to be determined by the length and degree of saturation of the fatty acid chain.
A clear example of this specificity is the differential inhibition of the Glycine Transporter 2 (GlyT2). Studies comparing a series of acylcarnitines demonstrated that this compound (with an 18-carbon, monounsaturated chain) is a significantly more potent inhibitor of GlyT2 than palmitoyl-L-carnitine (a 16-carbon, saturated chain) and other related lipids. nih.govnih.gov This highlights that both the carbon chain length and the presence of double bonds are critical determinants of molecular activity at this specific protein target. nih.gov
Further evidence for specificity comes from studies on apoptosis, where L-carnitine and its acylated forms can have opposing effects. L-carnitine has been shown to inhibit caspase activity, whereas the long-chain derivative palmitoylcarnitine stimulates it. nih.gov This reversal of function based on the presence of the acyl chain underscores the highly specific roles these molecules play in cellular regulation.
Specificity is also observed in metabolic channeling. For instance, competition experiments have shown that oleic acid is incorporated preferentially into phospholipids over palmitic acid, suggesting that the downstream pathways utilizing these fatty acids can distinguish between them. researchgate.net Additionally, the profile of dominant long-chain acylcarnitine species can vary by organ and species; for example, C18 species are more abundant in human lungs, whereas C16 is dominant in mouse lungs. nih.gov This inherent specificity in their distribution and activity is a critical frontier in understanding the precise role of this compound in health and disease.
Q & A
Q. What is the role of oleoyl-L-carnitine in cellular metabolism, and how can researchers assess its accumulation in disease models?
this compound facilitates long-chain fatty acid transport into mitochondria for β-oxidation. Its accumulation is linked to suppressed fatty acid oxidation, which can activate pathways like STAT3, promoting hepatocarcinogenesis . To study its accumulation, researchers use ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) with isotopic standards (e.g., deuterated acylcarnitines) and derivatization protocols (e.g., 3-nitrophenylhydrazine) to enhance detection sensitivity in biological samples like plasma or dried blood spots .
Q. How does this compound selectively inhibit glycine transporter 2 (GlyT2) over GlyT1, and what experimental approaches validate this selectivity?
this compound inhibits GlyT2 with an IC50 of 340 nM, showing >30-fold selectivity over GlyT1 (IC50 >10,000 nM). This selectivity is validated using Xenopus laevis oocytes expressing human GlyT1 or GlyT2. Two-electrode voltage clamp electrophysiology measures glycine-evoked currents, with dose-response curves and Michaelis-Menten kinetics confirming differential inhibition .
Advanced Research Questions
Q. What molecular determinants in GlyT2 are critical for this compound inhibition, and how can mutagenesis studies elucidate these?
Extracellular loop 4 (EL4) of GlyT2, particularly the isoleucine residue at position 545 (I545), is critical for this compound binding. Mutagenesis studies (e.g., I545L, I545A) in GlyT2-expressing oocytes reveal reduced inhibitory potency, confirming EL4's role. Comparative sequence alignment with GlyT1 (lacking I545) explains subtype selectivity .
Q. How can researchers resolve discrepancies in the inhibitory potency of structurally similar acylcarnitines on glycine transporters?
Structure-activity relationship (SAR) studies reveal that inhibitory potency depends on fatty acid chain length and unsaturation. For example, this compound (C18:1) is more potent than stearoyl-L-carnitine (C18:0) or linthis compound (C18:2), indicating optimal activity requires a single double bond. Competitive binding assays (e.g., co-application with N-arachidonylglycine) and molecular docking can further clarify binding site interactions .
Q. What methodological considerations are essential when quantifying this compound in biological samples using UHPLC-MS/MS?
Key considerations include:
- Derivatization : Use 3-nitrophenylhydrazine to improve ionization efficiency.
- Collision energy optimization : Automated software tools (e.g., Analyst) standardize fragmentation conditions.
- Isotopic internal standards : Deuterated acylcarnitines (e.g., d3-palmitoylcarnitine) correct for matrix effects.
- Quality control : Validate recovery rates in plasma or tissue homogenates to ensure reproducibility .
Q. How does this compound’s role in GlyT2 inhibition inform its potential therapeutic applications in neuropathic pain or autism spectrum disorder (ASD)?
GlyT2 regulates glycine recycling in inhibitory neurons. This compound’s inhibition of GlyT2 prolongs glycine signaling, which may alleviate neuropathic pain (as seen in animal models with N-arachidonylglycine) . In ASD, aberrant glycine transport is linked to mitochondrial dysfunction; this compound levels in dried blood spots correlate with ASD severity, suggesting its role as a biomarker or therapeutic target .
Data Contradiction Analysis
Q. How should researchers address conflicting evidence regarding this compound’s effects on GlyT1 vs. GlyT2?
Discrepancies arise from assay conditions (e.g., glycine concentration, lipid solubility). For example, this compound exhibits weak GlyT1 inhibition at high concentrations (>1 mM) but shows no activity at physiological levels. Researchers should:
- Standardize glycine concentrations (e.g., 30 mM for GlyT2 assays).
- Use β-cyclodextrin to solubilize lipidic compounds and prevent micelle formation.
- Validate findings with orthogonal methods (e.g., radiolabeled glycine uptake assays) .
Experimental Design Recommendations
Q. What controls are critical when testing this compound’s inhibitory effects in electrophysiological studies?
- Vehicle controls : Ethanol or DMSO (common solvents) at matching concentrations.
- Substrate specificity : Test L-carnitine alone to confirm the acyl group’s necessity.
- Washout periods : Monitor current recovery to distinguish reversible vs. irreversible inhibition.
- Blinding : Randomize compound application to reduce operator bias .
Tables for Key Findings
| Parameter | GlyT2 | GlyT1 | Reference |
|---|---|---|---|
| IC50 of this compound | 340 nM | >10,000 nM | |
| Critical residue (EL4) | Isoleucine 545 | Not applicable | |
| Association with disease | Neuropathic pain, ASD | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
